molecular formula C22H23ClN2O5 B2545688 methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 758704-48-2

methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate

Cat. No.: B2545688
CAS No.: 758704-48-2
M. Wt: 430.89
InChI Key: KADHZCPRMDDKGI-UHFFFAOYSA-N
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Description

The compound is a pyrano[3,2-c]pyridine derivative with the following key structural features:

  • Core structure: 4H,5H,6H-pyrano[3,2-c]pyridine.
  • Substituents: Position 2: Amino group (-NH₂). Position 3: Methyl ester (-COOCH₃). Position 4: 2-Chlorophenyl group (C₆H₄Cl-2). Position 6: Oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) group. Position 7: Methyl group (-CH₃).

Properties

IUPAC Name

methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O5/c1-12-10-16-18(21(26)25(12)11-13-6-5-9-29-13)17(14-7-3-4-8-15(14)23)19(20(24)30-16)22(27)28-2/h3-4,7-8,10,13,17H,5-6,9,11,24H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADHZCPRMDDKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=CC=C3Cl)C(=O)N1CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrano[3,2-c]pyridine core, followed by the introduction of the amino, chlorophenyl, and oxolan-2-ylmethyl groups through various substitution and addition reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient production of high-purity compounds. The scalability of the synthetic route is crucial for industrial applications, and optimization of reaction conditions is often necessary to achieve cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.

Scientific Research Applications

Synthesis of Chromeno[3,2-c]pyridines

The synthesis of methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate typically involves several chemical reactions that modify existing chromeno[3,2-c]pyridine structures. Recent studies have demonstrated efficient synthetic pathways that yield derivatives with enhanced biological activity. For instance:

  • Cyclization Reactions : The cyclization of pyridyl phenyl ethers has been employed to synthesize chromeno[3,2-c]pyridines effectively. This method allows for the introduction of various substituents that can influence biological activity .
  • Functionalization Strategies : Various functional groups can be introduced through methods such as O-arylation and hydrolysis, leading to compounds with tailored properties for specific applications .

Antimicrobial Properties

Methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine has shown promising antimicrobial activity against various pathogens. Research indicates that derivatives of chromeno[3,2-c]pyridines exhibit significant inhibitory effects against Gram-positive and Gram-negative bacteria .

Antiviral Activity

This compound's structural motifs have been associated with antiviral properties. Studies have indicated that certain derivatives can reduce chronic hepatitis B virus cccDNA levels in infected cells . This suggests potential applications in antiviral therapies.

Anticancer Activity

The anticancer potential of methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine has been investigated in various cancer cell lines. Notably:

  • Triple-Negative Breast Cancer (TNBC) : Compounds derived from this class have demonstrated growth inhibition in TNBC cell lines (e.g., MDA-MB-231) while showing minimal toxicity to non-tumorigenic cells . The mechanism involves alterations in cell cycle progression and apoptosis induction.

Neuroprotective Effects

Some studies highlight the potential neuroprotective effects of chromeno[3,2-c]pyridines against neurodegenerative diseases such as Alzheimer's. Compounds have shown inhibitory activity against enzymes like monoamine oxidase A and B and acetylcholinesterase . These properties suggest a dual action in protecting neuronal health while also addressing cognitive decline.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of a series of chromeno[3,2-c]pyridine derivatives against clinical isolates of bacteria. Results indicated that specific modifications led to enhanced antibacterial potency compared to standard antibiotics .

Case Study 2: Anticancer Screening

In a controlled experiment involving TNBC cell lines, a derivative of methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo was tested for its ability to induce apoptosis. The study found that at concentrations around 13 μM, the compound significantly reduced cell viability and altered the cell cycle profile .

Mechanism of Action

The mechanism of action of methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their differences:

Compound Name Molecular Formula Key Substituents (Positions) Melting Point (°C) Notable Features Reference
Target Compound C₂₂H₂₃ClN₂O₅* 2-Cl-C₆H₄ (4), oxolan-2-ylmethyl (6), -COOCH₃ (3) N/A Oxolane ring enhances hydrophilicity; 2-Cl substituent may influence steric effects.
2-Amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile C₂₂H₁₇ClN₄O₂ 4-Cl-C₆H₄ (4), 3-pyridinylmethyl (6), -CN (3) N/A Pyridinylmethyl group introduces basicity; cyano group increases polarity .
Ethyl 2-amino-5-oxo-7-(propan-2-yl)-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylate C₁₈H₁₈N₂O₄ Isopropyl (7), -COOCH₂CH₃ (3) N/A Benzopyrano-pyridine fusion; ethyl ester may alter metabolic stability .
Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7f) C₂₄H₁₈N₄O₃ Quinolin-3-yl (5), phenyl (2) 248–251 Quinoline moiety enhances π-π stacking; higher melting point suggests crystalline stability .
2-Amino-4-(3-((4-chlorobenzyl)oxy)phenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile (6h) C₂₂H₁₆ClN₂O₄ 4-Cl-benzyloxy (3-phenyl), hydroxymethyl (6), -CN (3) 232–236 Hydroxymethyl improves aqueous solubility; IR data confirms H-bonding .

*Calculated molecular formula based on structural features.

Key Differences and Implications

a) Position 4 Aromatic Substituents
  • : A 2,4-dimethoxyphenyl group in a related compound enhances electron density, which could increase reactivity in electrophilic substitutions .
b) Position 6 Substituents
  • Oxolan-2-ylmethyl (Target) : The tetrahydrofuran-derived group may improve solubility in polar aprotic solvents compared to pyridinylmethyl () or morpholinylethyl () groups.
  • 3-Pyridinylmethyl () : Introduces a basic nitrogen, enabling protonation at physiological pH, which could enhance bioavailability.
c) Position 3 Functional Groups
  • Cyano Group (): Increases dipole moments and hydrogen-bonding capacity, affecting crystal packing (as per Etter’s rules in ).
d) Thermal and Physical Properties
  • Melting points vary significantly: 232–251°C for analogs with rigid aromatic systems (). The target compound’s oxolane group may lower its melting point due to reduced crystallinity.

Hydrogen Bonding and Crystallography

  • The oxolane group in the target compound may participate in C–H···O interactions, whereas pyridinyl groups () enable N–H···N hydrogen bonds. Such differences influence crystal packing and solubility .
  • Software like SHELXL () and ORTEP () are commonly used for crystallographic analysis of such compounds.

Biological Activity

Methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate is a compound belonging to the class of pyrano[3,2-c]pyridines, which have garnered attention due to their diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C25H23ClN2O4C_{25}H_{23}ClN_{2}O_{4} with a molecular weight of 450.9 g/mol. The structure features a pyrano[3,2-c]pyridine core with various substituents that contribute to its biological activity.

PropertyValue
Molecular FormulaC25H23ClN2O4
Molecular Weight450.9 g/mol
CAS Number883492-63-5

Synthesis

The synthesis of this compound typically involves multi-step reactions that include cyclization and functional group modifications. Various synthetic methodologies have been explored for related pyrano[3,2-c]pyridines, highlighting the versatility of this chemical framework in medicinal chemistry .

Anticancer Activity

Research indicates that compounds within the pyrano[3,2-c]pyridine family exhibit significant anticancer properties. For instance, derivatives have shown antiproliferative effects against various human tumor cell lines. In particular, studies have demonstrated that certain derivatives lead to microtubule disruption and G2/M cell cycle arrest in melanoma cells . The presence of the amino group in this compound may enhance its interaction with cellular targets involved in cancer progression.

Antimicrobial Properties

Pyrano[3,2-c]pyridines have also been reported to possess antimicrobial activities. The structural motifs present in these compounds are believed to contribute to their ability to inhibit microbial growth . The specific activity of this compound against various pathogens remains an area for further investigation.

Cytotoxic Effects

Cytotoxicity studies have shown that certain derivatives can induce cell death in cancer cells through mechanisms such as apoptosis and necrosis. The compound's ability to disrupt cellular processes makes it a candidate for further development as an anticancer agent .

Case Studies

  • Study on Antiproliferative Activity : A series of pyrano[3,2-c]pyridine derivatives were synthesized and tested for anticancer activity against a panel of eight human tumor cell lines. One derivative showed an IC50 value of 0.15 μM against HCT116 cells, indicating potent activity .
  • Microtubule Disruption : In vitro studies demonstrated that certain derivatives caused microtubule disruption and centrosome de-clustering in melanoma cells, leading to cell cycle arrest .

Q & A

Q. How can in vivo pharmacokinetics be studied for this compound?

  • Answer : Use radiolabeling (¹⁴C at the methyl ester) to track absorption/distribution in rodent models. LC-MS/MS quantifies plasma/tissue concentrations, while metabolite identification employs HRMS/MS and enzymatic hydrolysis .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s stability in acidic conditions: How to resolve?

  • Answer : Discrepancies arise from protonation of the amino group (pKa ≈ 6.5) versus ester hydrolysis. Use pH-controlled stability studies (1–12) with UV-Vis (λ = 270 nm) and NMR to map degradation pathways. Buffered solutions (pH 7.4) show <5% degradation over 24 hours, while pH <3 causes rapid ester cleavage .

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